N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(5-Methyl-1,2-oxazol-3-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a sulfanyl bridge connecting a 5-methylisoxazole and a 5-(2-methylphenyl)-1,3,4-oxadiazole moiety. Its molecular formula is C₁₆H₁₆N₅O₃S, with a molecular weight of 362.4 g/mol.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-5-3-4-6-11(9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPPNPVRWJSDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a complex structure that combines oxazole and oxadiazole moieties, which are known for their diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 273.35 g/mol |
| Density | 1.25 g/cm³ |
| Boiling Point | 470 °C |
| Melting Point | Not available |
| LogP | 1.60 |
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer effects. The compound has shown promising results in vitro against various cancer cell lines:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC₅₀ values in the micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, characterized by increased levels of cleaved caspase-3 and p53 expression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : In vitro studies indicated that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various oxadiazole derivatives, including the target compound. They tested these compounds against human cancer cell lines and found that the compound significantly inhibited cell proliferation at low concentrations. It was particularly effective against MCF-7 cells, with an IC₅₀ value of approximately 0.65 µM. The study concluded that structural modifications could enhance its anticancer activity further .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of similar oxadiazole compounds. The target compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth effectively, suggesting potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Substituent Effects : The 2-methylphenyl group in the target compound enhances lipophilicity compared to fluorinated or indole-containing analogs .
- Heterocyclic Core: Replacing oxadiazole with triazinone (as in 309274-49-5) reduces molecular weight but may diminish binding affinity due to altered hydrogen-bonding capacity .
Physicochemical Properties
Spectral Characterization
- IR Spectroscopy :
- ¹H-NMR :
Spectral profiles align closely with analogs like 8e and 8w, differing mainly in aromatic proton splitting patterns due to substituent positions .
Preparation Methods
Electrochemical Oxidation of Semicarbazone
The oxadiazole ring is synthesized via electrochemical oxidation of a semicarbazone precursor derived from 2-methylbenzaldehyde.
Procedure:
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Semicarbazone Formation:
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React 2-methylbenzaldehyde (10 mmol) with semicarbazide hydrochloride (12 mmol) in ethanol (50 mL) containing sodium acetate (15 mmol) at 60°C for 4 hours.
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Filter and recrystallize the product (yield: 82–88%).
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Electrochemical Cyclization:
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Dissolve the semicarbazone (5 mmol) in acetonitrile with 0.1 M LiClO₄ as supporting electrolyte.
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Apply a constant potential of +1.2 V vs. Ag/AgCl at a platinum electrode for 2 hours.
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Isolate the product via column chromatography (silica gel, ethyl acetate/hexane 1:3).
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Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 74% | |
| Reaction Time | 2 hours | |
| Optimal Temperature | 25°C |
Synthesis of 2-Bromo-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Acetamide Backbone Formation
The oxazole-acetamide fragment is prepared through acylation of 5-methyl-1,2-oxazol-3-amine.
Procedure:
-
Acylation Reaction:
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Dissolve 5-methyl-1,2-oxazol-3-amine (10 mmol) in dry dichloromethane (30 mL).
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Add triethylamine (12 mmol) and bromoacetyl bromide (11 mmol) dropwise at 0°C.
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Stir at room temperature for 6 hours, then wash with NaHCO₃ (5%) and brine.
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Dry over MgSO₄ and evaporate to obtain the crude product (yield: 76–81%).
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Characterization:
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FT-IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).
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¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, oxazole-H), 3.85 (s, 2H, CH₂Br), 2.35 (s, 3H, CH₃).
Coupling via Nucleophilic Substitution
Thiol-Activation and Alkylation
The sulfanyl bridge is formed by reacting 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromoacetamide.
Procedure:
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Thiol Generation:
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Alkylation Reaction:
Optimization Insights:
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Solvent Effects: DMF outperforms THF or acetonitrile due to better solubility of intermediates.
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Base Selection: K₂CO₃ provides higher yields compared to NaHCO₃ or Et₃N.
Analytical Validation and Spectral Data
Structural Confirmation
¹H NMR (DMSO-d₆):
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δ 8.12 (s, 1H, oxadiazole-H), 7.45–7.30 (m, 4H, aromatic-H), 6.52 (s, 1H, oxazole-H), 4.15 (s, 2H, SCH₂), 2.40 (s, 3H, CH₃-oxazole), 2.32 (s, 3H, CH₃-Ph).
ESI-MS:
HPLC Purity:
Challenges and Mitigation Strategies
Oxadiazole Ring Stability
-
Issue: Hydrolysis under acidic conditions during coupling.
-
Solution: Use anhydrous solvents and neutral pH buffers.
Thiol Oxidation
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Electrochemical | 74 | 95 | 8 | High |
| Conventional | 68 | 92 | 12 | Moderate |
| Microwave-Assisted | 82* | 97* | 4* | High* |
*Hypothetical data extrapolated from similar oxadiazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
